molecular formula C5H6N2O3 B073060 3,5-Dimethyl-4-nitroisoxazole CAS No. 1123-49-5

3,5-Dimethyl-4-nitroisoxazole

Cat. No. B073060
CAS RN: 1123-49-5
M. Wt: 142.11 g/mol
InChI Key: PMQFLWLYAXYFHG-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitroisoxazole, also known as DMNX, is an organic compound that is used in a variety of scientific research applications. DMNX is a nitro compound that is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a scaffold for drug design and development. DMNX has a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of biological processes.

Scientific Research Applications

Allylic-Allylic Alkylation

3,5-Dimethyl-4-nitroisoxazole has been used as a vinylogous pronucleophile in the allylic–allylic alkylation of Morita–Baylis–Hillman (MBH) carbonates. This reaction is catalyzed by dimeric cinchona alkaloids, providing excellent enantiocontrol. The resulting products can be transformed into dicarboxylic acid derivatives, making this compound a useful tool in organic synthesis (Kowalczyk-Dworak et al., 2020).

Formation of Fused Isoxazolo[4,5-b]pyridine-N-oxides

When reacted with alkyl and aralkyl ketones, this compound yields isoxazolo[4,5-b]pyridine-N-oxides. These compounds have been characterized using X-ray diffraction and hold potential for further chemical applications (Chary et al., 2003).

Isoxazole Series Investigation

The isoxazole series, including this compound, has been extensively studied. Research has shown isotopic exchange with diethyl[D]amine and NMR spectroscopy has been used to characterize the methyl groups in these compounds (Sokolov & Setkina, 1969).

Catalytic Reactions

This compound has been involved in various catalytic reactions. For instance, it undergoes tandem condensation-cyclization processes with certain enamines, and reacts with 1-diethylaminopropyne in different solvents. These reactions open up pathways for new synthetic routes (Nesi et al., 1991).

Henry (Nitroaldol) Reactions

This compound has shown efficacy in 'on water' promoted catalytic vinylogous additions to aldehydes and trifluoromethyl ketones. The Henry (nitroaldol) adducts formed can be transformed into various derivatives, demonstrating the compound's versatility in organic reactions (Zhang et al., 2016).

Enantioselective Vinylogous Henry Reaction

Enantioselective reactions involving this compound and trifluoromethyl ketones have been developed using bifunctional squaramide organocatalysts. This has led to the creation of isoxazole bearing trifluoromethyl-substituted tertiary alcohols (Jafari et al., 2017).

Synthetic Approaches to Nitro-Substituted Isoxazoles

Research has been conducted on synthetic approaches to nitro-substituted isoxazoles, including this compound. These compounds are important both as intermediates for targeted organic synthesis and as bioactive compounds for drug development (Vasilenko et al., 2019).

Pharmaceutical Applications

There have been studies on the synthesis of compounds from this compound for potential pharmaceutical applications, such as antimicrobial, anti-inflammatory, and analgesic activities. These studies showcase the compound's potential in medicinal chemistry (Rajanarendar et al., 2013).

Tandem Grinding Reactions

This compound has been used in base-catalyzed, tandem grinding processes to produce trisubstituted isoxazoles. This method is efficient and offers a straightforward approach to synthesizing complex molecules (Hu et al., 2019).

Other Syntheses and Reactions

Various other syntheses and reactions involving this compound have been explored, demonstrating its wide-ranging utility in organic and medicinal chemistry. These include synthesis of organic magnetic materials, production of amino sugars, and development of novel antibacterial agents (Rajanarendar et al., 2012), (Ferrer et al., 2001), (Jäger & Schröter, 1990), (Muthineni et al., 2016).

Safety and Hazards

3,5-Dimethyl-4-nitroisoxazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

3,5-dimethyl-4-nitro-1,2-oxazole
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InChI

InChI=1S/C5H6N2O3/c1-3-5(7(8)9)4(2)10-6-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQFLWLYAXYFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294010
Record name 3,5-Dimethyl-4-nitroisoxazole
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Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

1123-49-5
Record name 3,5-Dimethyl-4-nitroisoxazole
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Record name 3,5-Dimethyl-4-nitroisoxazole
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Record name 3,5-Dimethyl-4-nitroisoxazole
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Record name 3,5-Dimethyl-4-nitroisoxazole
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Q & A

Q1: What is the molecular formula and weight of 3,5-dimethyl-4-nitroisoxazole?

A1: this compound has the molecular formula C5H6N2O3 and a molecular weight of 142.11 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been employed to characterize this compound. Researchers have used 1H NMR to identify the characteristic signals of the methyl groups and the protons on the isoxazole ring. [, ] Infrared spectroscopy has revealed the presence of specific functional groups, including the nitro group and the isoxazole ring. []

Q3: What are some notable reactions involving this compound as a reagent?

A3: this compound acts as a versatile building block in various organic reactions. It readily undergoes reactions like:- Vinylogous Henry Reactions: This reaction enables the formation of new carbon-carbon bonds, leading to valuable compounds containing the isoxazole moiety. [, , , ] Researchers have explored both catalyst-free and organocatalytic approaches for this transformation, achieving high yields and selectivity under mild conditions.- Condensation Reactions: this compound reacts with aldehydes in the presence of bases like piperidine to yield 5-styryl-3-methyl-4-nitroisoxazoles. This reaction showcases its utility in constructing conjugated systems. [, ]- Multicomponent Reactions: Researchers have successfully incorporated this compound into multicomponent reactions, offering streamlined approaches to diverse isoxazole-containing structures. [, ]

Q4: Can you provide examples of how this compound is utilized in synthetic pathways?

A4: this compound serves as a crucial starting material or intermediate in synthesizing various compounds:- Isoxazole-Thiolane Hybrids: Researchers have developed a one-pot synthesis of isoxazole-thiolane hybrids, leveraging the reactivity of this compound in Knoevenagel condensation and domino sulfa-Michael/intramolecular vinylogous Henry reactions. []- Isoxazolyl Pyridines and Quinolines: Polyethylene glycol (PEG)-mediated functionalization of sp3 C-H bonds in methyl aza-arenes using 3-methyl-4-nitro-5-styrylisoxazoles, derived from this compound, provides a route to isoxazolyl pyridines and quinolines. []- Isoxazole-Oxindole Hybrids: "On water" vinylogous Henry reactions between this compound and isatin afford isoxazole-oxindole hybrids, highlighting the potential of water as a reaction medium in organic synthesis. []

Q5: Has computational chemistry been applied in research involving this compound?

A5: Yes, computational methods have played a role in understanding the reactivity and behavior of this compound:- QM/MM Simulations: Researchers have employed hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to investigate the mechanism of DABCO-catalyzed vinylogous Henry reactions of this compound and the influence of solvents on these reactions. [] These simulations provide insights into the reaction pathways and the role of the solvent environment.

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